molecular formula C10H14O4 B14666068 Deca-3,6-dienedioic acid CAS No. 38561-67-0

Deca-3,6-dienedioic acid

Cat. No.: B14666068
CAS No.: 38561-67-0
M. Wt: 198.22 g/mol
InChI Key: KAMQRFHJVKBUJF-UHFFFAOYSA-N
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Description

Deca-3,6-dienedioic acid is an organic compound belonging to the class of medium-chain fatty acids. It is characterized by an aliphatic tail containing ten carbon atoms, with two double bonds located at the 3rd and 6th positions. This compound is weakly acidic, with a molecular formula of C10H14O4 and a molecular weight of 198.218 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Deca-3,6-dienedioic acid can be synthesized using various methods, including Heck-decarboxylate coupling. This method involves the use of dienedioic acid as a diene building block, which is commercially available and environmentally friendly. The reaction proceeds through a Heck-decarboxylate coupling procedure, where the carboxylic group acts as a directing group to promote the reaction and control regioselectivity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and reaction conditions, such as Suzuki, Still, and Hiyama couplings, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Deca-3,6-dienedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of double bonds and carboxylic groups in the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used to reduce the compound.

    Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine, chlorine) under specific conditions.

Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Deca-3,6-dienedioic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of polyenes and other complex molecules.

    Biology: Studied for its potential biological activities, including anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of leukemia.

    Industry: Utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of deca-3,6-dienedioic acid involves its interaction with molecular targets and pathways. The compound exerts its effects through the Heck-decarboxylate coupling procedure, where the carboxylic group acts as a directing group to promote the reaction and control regioselectivity. This mechanism is crucial for its role as a diene building block in various chemical reactions .

Comparison with Similar Compounds

    Trans-trans-muconic acid: Another dienedioic acid used as a diene building block.

    Dodeca-3,6-dienedioic acid: A similar compound with a longer carbon chain.

Uniqueness: this compound is unique due to its specific structure, which allows it to undergo a wide range of chemical reactions with high regioselectivity. Its use as a building block in the synthesis of polyenes and other complex molecules highlights its versatility and importance in scientific research .

Properties

CAS No.

38561-67-0

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

deca-3,6-dienedioic acid

InChI

InChI=1S/C10H14O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1,3-4,6H,2,5,7-8H2,(H,11,12)(H,13,14)

InChI Key

KAMQRFHJVKBUJF-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)C=CCC=CCC(=O)O

Origin of Product

United States

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